
Methyl 2-chloro-5-isocyanatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-5-isocyanatobenzoate” consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight is 211.6.Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-isocyanatobenzoate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
Ferroelectric and Antiferroelectric Materials
Methyl 2-chloro-5-isocyanatobenzoate derivatives have been explored for their potential in creating ferroelectric and antiferroelectric materials. The study by Horiuchi et al. (2012) demonstrates the ability of benzimidazole derivatives to exhibit above-room-temperature ferroelectricity and antiferroelectricity. These materials offer promising applications in lead- and rare-metal-free ferroelectric devices, highlighting the significance of methyl 2-chloro-5-isocyanatobenzoate in developing new materials with unique electric properties Horiuchi et al., 2012.
Corrosion Inhibition
The derivatives of methyl 2-chloro-5-isocyanatobenzoate have been investigated for their role as corrosion inhibitors. Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole and its derivatives, indicating their effectiveness in preventing corrosion in mild steel. This research underscores the chemical's utility in protecting metals from degradation, which is crucial for extending the lifespan of metal structures and components Obot & Obi-Egbedi, 2010.
Agricultural Applications
Methyl 2-chloro-5-isocyanatobenzoate derivatives have also found applications in agriculture, specifically in the sustained release of fungicides. Campos et al. (2015) researched solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, derived from methyl 2-benzimidazole carbamate. These carrier systems offer advantages such as improved release profiles and reduced environmental toxicity, showcasing the compound's potential in enhancing the delivery and efficacy of agricultural chemicals Campos et al., 2015.
Synthesis of Novel Compounds
The versatility of methyl 2-chloro-5-isocyanatobenzoate in synthesizing new compounds with potential pharmaceutical applications has been demonstrated through various studies. For example, the work by Ji, Yi, and Cai (2014) on the synthesis of 2,5-diketopiperazine derivatives using a convertible isocyanide approach points to the chemical's role in creating compounds with potential biological activity Ji, Yi, & Cai, 2014.
Environmental Studies
Lastly, the impact of methyl 2-chloro-5-isocyanatobenzoate derivatives on the environment, particularly in aquatic ecosystems, has been the subject of research. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which are structurally related to methyl 2-chloro-5-isocyanatobenzoate, in aquatic environments. This study highlights the importance of understanding the environmental implications of these chemicals, given their widespread use in consumer products Haman et al., 2015.
Safety and Hazards
特性
IUPAC Name |
methyl 2-chloro-5-isocyanatobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)7-4-6(11-5-12)2-3-8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDESLMUBJPPMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

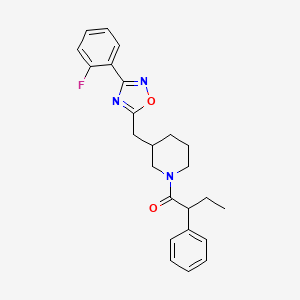
![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2773554.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2773556.png)
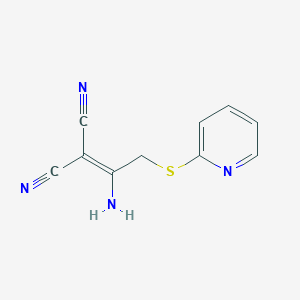
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2773560.png)
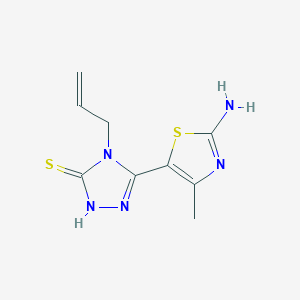
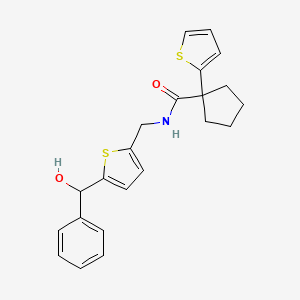
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide](/img/structure/B2773564.png)

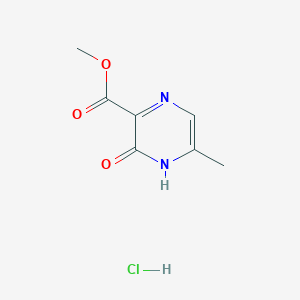
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/no-structure.png)
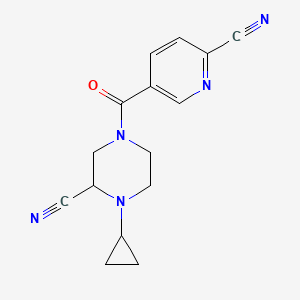
![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)